Methyl 2,2-difluoropropanoate

Physicochemical Properties Material Science Process Chemistry

Methyl 2,2-difluoropropanoate (CAS 38650-84-9) is a fluorinated ester building block, specifically a clear liquid with the molecular formula C4H6F2O2 and a molecular weight of 124.09 g/mol. It serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors, where the strategic placement of fluorine atoms is leveraged to modulate molecular properties such as metabolic stability and lipophilicity.

Molecular Formula C4H6F2O2
Molecular Weight 124.09 g/mol
CAS No. 38650-84-9
Cat. No. B1591560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2-difluoropropanoate
CAS38650-84-9
Molecular FormulaC4H6F2O2
Molecular Weight124.09 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)(F)F
InChIInChI=1S/C4H6F2O2/c1-4(5,6)3(7)8-2/h1-2H3
InChIKeyRWBWZPDOQVNCHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Methyl 2,2-difluoropropanoate (CAS 38650-84-9) for Research and Synthesis


Methyl 2,2-difluoropropanoate (CAS 38650-84-9) is a fluorinated ester building block, specifically a clear liquid with the molecular formula C4H6F2O2 and a molecular weight of 124.09 g/mol . It serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors, where the strategic placement of fluorine atoms is leveraged to modulate molecular properties such as metabolic stability and lipophilicity [1].

Fluorinated ester building block for medicinal chemistry and agrochemical synthesis
Supports modulation of metabolic stability and lipophilicity in drug design (class-level inference)
Clear liquid intermediate suitable for standard organic synthesis workflows

Why Methyl 2,2-difluoropropanoate Cannot Be Interchanged with Common Analogs


Substitution of Methyl 2,2-difluoropropanoate with non-fluorinated esters or even closely related fluorinated analogs introduces significant and quantifiable changes in physical properties and, by extension, reactivity and biological fate. The presence of the geminal difluoromethylene group (-CF2-) adjacent to the carbonyl dramatically alters electron density, polarity, and bond strength compared to a standard methylene group (-CH2-) [1]. This results in distinct differences in boiling point, density, and metabolic stability, making generic substitution unreliable without extensive revalidation of synthetic routes and biological outcomes [2].

Non-fluorinated methyl propanoate lacks the gem-difluoro group, altering reactivity and metabolic profile significantly
Ethyl 2,2-difluoropropanoate differs in density and boiling point, which may shift phase behavior and purification outcomes
Class-level metabolic stability advantage may vary per target compound; compound-specific validation is required

Quantitative Differentiation: Methyl 2,2-difluoropropanoate vs. Analogs


Increased Density vs. Non-Fluorinated Methyl Propanoate

Methyl 2,2-difluoropropanoate exhibits a significantly higher density than its non-fluorinated analog, methyl propanoate. This is a direct consequence of replacing two hydrogen atoms with the more massive and electronegative fluorine atoms, which increases molecular weight and strengthens intermolecular interactions .

Density Comparison
Cross-study comparable
1.182 g/cm³ vs 0.915 g/mL (29% increase)
Supports solvent selection and phase-separation evaluation
Standard liquid density at ambient conditions (vendor data)
Physicochemical Properties Material Science Process Chemistry

Higher Boiling Point Compared to Methyl Propanoate

The boiling point of Methyl 2,2-difluoropropanoate is markedly higher than that of its non-fluorinated counterpart, methyl propanoate. This elevation is attributable to the increased molecular weight and stronger dipole-dipole interactions caused by the highly polar C-F bonds .

Boiling Point
Cross-study comparable
93–95 °C vs 79 °C (14–16 °C increase)
Impacts distillation conditions and solvent removal strategies
At standard atmospheric pressure
Purification Thermal Stability Process Chemistry

Differentiated Physicochemical Profile from Ethyl 2,2-Difluoropropanoate

Even among closely related gem-difluoro esters, the choice of the alkyl group matters. Methyl 2,2-difluoropropanoate shows a higher density and a slightly lower boiling point than its ethyl ester analog, which is a direct consequence of the smaller methyl group allowing tighter molecular packing and having lower molecular weight, respectively [1].

vs. Ethyl Analog
Cross-study comparable
Density +0.082 g/cm³; BP -2.2 to -4.2 °C
May influence enzymatic resolution or crystallization outcomes
Vendor data; ethyl ester as comparator
Structure-Activity Relationship Synthetic Intermediate Analog Comparison

Potential for Enhanced Metabolic Stability Over Non-Fluorinated Esters

While direct comparative stability data for Methyl 2,2-difluoropropanoate is not available in the primary literature, the established effect of gem-difluoro substitution on the alpha-carbon of esters is to create a strong electron-withdrawing environment. This destabilizes the transition state for esterase-mediated hydrolysis, thereby significantly increasing the compound's metabolic stability in vivo compared to non-fluorinated analogs [1].

Metabolic Stability
Class-level inference
Enhanced stability (qualitative class inference)
Justifies building block selection for ADME-focused research
Not directly quantified; compound-specific validation needed
Drug Discovery Medicinal Chemistry ADME

High-Impact Application Scenarios for Methyl 2,2-difluoropropanoate


Medicinal Chemistry: Synthesis of Metabolically Stabilized Drug Candidates

When designing a lead compound with a labile ester group, procuring Methyl 2,2-difluoropropanoate is a strategic choice. The class-level inference of increased metabolic stability from the gem-difluoro motif [1] directly addresses a common point of failure in drug development, potentially reducing clearance and improving bioavailability. This makes it a valuable intermediate for synthesizing novel pharmaceuticals where an enhanced ADME profile is required .

Process R&D: Optimizing Liquid-Liquid Extractions

In process development, the quantified 29% higher density of Methyl 2,2-difluoropropanoate compared to methyl propanoate [1] is a critical parameter. This property facilitates more rapid and efficient phase separation during work-up procedures, directly translating to reduced cycle times and higher throughput in a manufacturing setting.

Synthetic Chemistry: Fine-Tuning Reactivity in Difluoroalkylations

When a synthetic sequence requires the introduction of a difluoroethyl group, the methyl ester is often preferred over the ethyl ester due to its slightly lower boiling point and higher density [1]. This can simplify purification and improve atom economy. It serves as a more convenient and readily handled source of the difluorocarbene or difluoroalkyl moiety .

Application
Selection Property
Validation Focus
Medicinal Chemistry (Drug Candidate Synthesis)
Gem-difluoro ester building block for metabolic modulation
ADME stability and metabolic profile review in candidate compounds
Process R&D (Liquid-Liquid Extraction)
Higher density for phase separation efficiency
Scalability assessment and solvent-recovery optimization
Synthetic Methodology (Difluoroalkylation)
Methyl ester reactivity and handling convenience
Purification efficiency and atom economy in synthetic routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,2-difluoropropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.